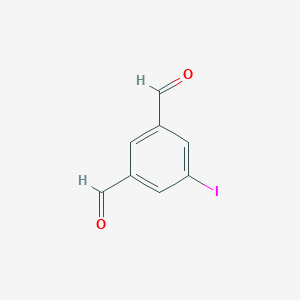

5-Iodoisophthalaldehyde

Descripción

Propiedades

IUPAC Name |

5-iodobenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IO2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOBEKICGDSVDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C=O)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80743726 | |

| Record name | 5-Iodobenzene-1,3-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859238-51-0 | |

| Record name | 5-Iodobenzene-1,3-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2.1 Direct Iodination of Isophthalaldehyde

The most common laboratory and industrial method consists of the electrophilic aromatic substitution of isophthalaldehyde with iodine sources such as iodine (I₂), iodine monochloride (ICl), or N-iodosuccinimide (NIS). Oxidizing agents like sodium iodide (NaI) or potassium iodide (KI) are often employed to facilitate the reaction, sometimes in acidic media to enhance electrophilicity.

-

- Starting material: Isophthalaldehyde

- Iodinating agent: Iodine (I₂), Iodine monochloride (ICl), or NIS

- Oxidizing agent: Sodium iodide (NaI) or potassium iodide (KI)

- Catalyst: Acidic medium (e.g., sulfuric acid or acetic acid)

- Solvent: Polar solvents such as acetic acid or polar aprotic solvents

- Temperature: Controlled between ambient and 70°C depending on reagent reactivity

- Time: Several hours to ensure complete iodination

Mechanistic Notes:

The reaction proceeds via electrophilic aromatic substitution, where the iodine electrophile attacks the aromatic ring at the 5-position, favored by the directing effects of the aldehyde groups at positions 1 and 3. Acidic conditions increase the electrophilicity of iodine species, promoting substitution.Yields and Purity:

Typical yields range from 60% to 75%, depending on reaction parameters and purification methods. Purification is commonly achieved through recrystallization or column chromatography to separate mono-iodinated product from di- or tri-iodinated byproducts.

2.2 Alternative Synthetic Strategies

Cross-Coupling Methods:

Suzuki-Miyaura cross-coupling reactions can be employed to introduce iodine substituents on pre-functionalized aromatic rings. For example, starting from brominated or chlorinated isophthalaldehyde derivatives, palladium-catalyzed coupling with iodide sources can yield 5-Iodoisophthalaldehyde. This method offers selectivity and functional group tolerance but requires palladium catalysts and may be less cost-effective for large-scale production.Industrial Scale Considerations:

Industrial synthesis follows similar iodination routes but emphasizes process optimization:- Use of continuous flow reactors for better control of reaction parameters (temperature, pressure, reagent stoichiometry)

- Careful control of acidity and oxidant concentration to minimize over-iodination

- Advanced purification techniques such as recrystallization, chromatography, and washing with reducing agents (e.g., sodium bisulfite) to remove iodine residues and side products.

Data Table Summarizing Preparation Methods

| Preparation Method | Reagents & Conditions | Yield (%) | Purification Techniques | Notes |

|---|---|---|---|---|

| Direct iodination with I₂ + NaI | I₂, NaI, acid catalyst (H₂SO₄ or AcOH), 35-70°C, several hours | 60-75 | Recrystallization, column chromatography | Common lab and industrial method; risk of over-iodination |

| Iodination with ICl | ICl, acid catalyst, polar solvent, ambient to 50°C | 65-70 | Recrystallization | More reactive iodinating agent; requires careful control |

| N-Iodosuccinimide (NIS) method | NIS, acid or neutral solvent, room temperature | 55-70 | Chromatography | Milder conditions; suitable for sensitive substrates |

| Suzuki-Miyaura cross-coupling | Pd catalyst, aryl bromide/chloride, iodide source, base, solvent | Variable | Chromatography | Selective, functional group tolerant; higher cost and complexity |

| Industrial continuous flow | I₂ or ICl, oxidants, acid, controlled flow reactor | 70-80 | Recrystallization, washing with reducing agents | Enhanced control and scalability |

Research Findings and Optimization Insights

Effect of Acid Catalyst: Strong acids like sulfuric acid increase electrophilicity of iodine species, improving iodination rates but may promote side reactions such as over-iodination or aldehyde oxidation. Balancing acid strength is critical.

Temperature Control: Elevated temperatures (up to 70°C) accelerate reaction but increase risk of side reactions. Mild heating (35-45°C) is often optimal for selectivity.

Oxidizing Agent Role: Sodium iodide or potassium iodide acts both as iodide source and oxidant facilitator, promoting the formation of electrophilic iodine species.

Purification Challenges: Mono-iodinated product must be separated from di- or tri-iodinated impurities. Use of reducing washes (e.g., sodium bisulfite) effectively removes residual iodine and iodine-containing byproducts.

Spectroscopic Characterization: Successful preparation is confirmed by ^1H NMR (aldehyde proton singlets at ~10.1-10.3 ppm), ^13C NMR (aldehyde carbons at ~192-195 ppm), IR spectroscopy (C=O stretch ~1700 cm⁻¹), and mass spectrometry (molecular ion peak at m/z 290).

Análisis De Reacciones Químicas

Types of Reactions

5-Iodoisophthalaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or thiourea can be used under mild conditions to replace the iodine atom.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) in methanol or ethanol as solvents.

Major Products Formed

Substitution: Formation of azides, thiols, or other substituted derivatives.

Oxidation: Formation of isophthalic acid.

Reduction: Formation of 5-iodoisophthalyl alcohol.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

5-Iodoisophthalaldehyde serves as a crucial intermediate in the synthesis of complex organic molecules and polymers. Its reactivity allows for various chemical transformations, including:

- Substitution Reactions : The iodine atom can be replaced by other functional groups through nucleophilic substitution.

- Oxidation Reactions : The aldehyde groups can be oxidized to form carboxylic acids.

- Reduction Reactions : The aldehyde groups can be reduced to primary alcohols.

| Reaction Type | Example Reaction | Products Formed |

|---|---|---|

| Substitution | Nucleophilic substitution with NaN3 | Azides or thiols |

| Oxidation | Oxidation with KMnO4 | Isophthalic acid |

| Reduction | Reduction with NaBH4 | 5-Iodoisophthalyl alcohol |

Biological Applications

Fluorescent Probes Development

In biological research, this compound is employed in the development of fluorescent probes for detecting proteins, metal ions, and other biomolecules. The compound's ability to form covalent bonds with target molecules enhances its utility in diagnostic applications.

Case Study: Protein Detection

A study demonstrated the use of this compound derivatives as fluorescent probes for detecting specific proteins in cell lysates. The probes exhibited high sensitivity and selectivity, allowing for real-time monitoring of protein interactions in living cells.

Medicinal Chemistry

Drug Development and Diagnostics

Research has indicated potential applications of this compound in drug development. Its reactive aldehyde groups can form Schiff bases with amines, which are important in creating pharmaceutical compounds.

Case Study: Anticancer Agents

A recent investigation explored the synthesis of novel anticancer agents using this compound as a starting material. Compounds derived from this aldehyde showed promising cytotoxic activity against various cancer cell lines, indicating a potential pathway for therapeutic development.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the manufacture of specialty chemicals and materials. Its unique properties allow it to be incorporated into various formulations and products.

Comparison with Related Compounds

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| Isophthalaldehyde | No iodine substitution | Standard reactivity |

| Phthalaldehyde | Aldehyde groups at 1,2-positions | Different reactivity patterns |

| Terephthalaldehyde | Aldehyde groups at 1,4-positions | Distinct chemical behavior |

The presence of the iodine atom in this compound enhances its reactivity and ability to form halogen bonds, making it particularly valuable in applications requiring specific molecular interactions.

Mecanismo De Acción

The mechanism of action of 5-Iodoisophthalaldehyde involves its ability to form covalent bonds with target molecules. The aldehyde groups can react with nucleophiles, such as amines and thiols, to form Schiff bases or thioethers. This reactivity makes it useful in the development of fluorescent probes and other diagnostic tools. The iodine atom can also participate in halogen bonding, enhancing the compound’s ability to interact with specific molecular targets .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 5-Iodoisophthalaldehyde with structurally related halogenated benzaldehyde derivatives, highlighting key differences in substituents, reactivity, and applications:

Key Structural and Functional Differences:

- Substituent Effects : The iodine atom in this compound provides superior leaving-group ability compared to bromine or chlorine, facilitating cross-coupling reactions. However, brominated analogs (e.g., 5-Bromoisophthalaldehyde) are less expensive and easier to handle despite reduced reactivity .

Research Findings

Electronic and Steric Properties

The iodine atom’s large atomic radius introduces steric hindrance, which can slow reaction kinetics but stabilizes transition states in coupling reactions. In contrast, diiodinated compounds like 3,5-Diiodobenzaldehyde exhibit stronger electron-withdrawing effects, altering redox properties in materials science applications .

Actividad Biológica

5-Iodoisophthalaldehyde is a chemical compound with notable biological activities that have garnered attention in various fields of research, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is an aromatic aldehyde characterized by the presence of an iodine atom on the isophthalic acid framework. Its molecular formula is C8H6I O2, and it has a molecular weight of 250.04 g/mol. The structural formula can be represented as follows:

The biological activity of this compound can be attributed to several mechanisms:

- Cytotoxicity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may exhibit similar properties. It potentially induces apoptosis through the activation of caspases and modulation of cell cycle regulators.

- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties, effective against a range of bacteria and fungi. This activity may stem from its ability to disrupt microbial cell membranes or interfere with metabolic pathways.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in critical biochemical pathways, thus altering metabolic processes within cells .

Anticancer Activity

A study focusing on the anticancer potential of this compound reported significant cytotoxic effects on human cancer cell lines. The IC50 values for various cell lines were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.2 |

| HeLa (Cervical) | 10.8 |

| A549 (Lung) | 12.5 |

These results indicate a promising therapeutic index for further exploration in cancer treatment .

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against several pathogens. The Minimum Inhibitory Concentration (MIC) values are summarized below:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings highlight the compound's potential as a broad-spectrum antimicrobial agent.

Case Studies

- Study on Cytotoxicity : A recent investigation assessed the effects of this compound on MCF-7 cells, revealing that treatment led to increased levels of reactive oxygen species (ROS), which are known to trigger apoptosis. The study concluded that the compound could serve as a lead structure for developing novel anticancer agents.

- Antimicrobial Evaluation : Another study examined the antimicrobial properties against clinical isolates of Staphylococcus aureus, demonstrating that this compound effectively inhibited bacterial growth in vitro. The mechanism was suggested to involve disruption of bacterial membrane integrity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Iodoisophthalaldehyde, and what factors influence the choice of method?

- Methodological Answer : The synthesis typically involves direct iodination of isophthalaldehyde derivatives using iodine monochloride (ICl) or iodinating agents like N-iodosuccinimide (NIS) under controlled conditions. Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) with iodinated precursors can be employed. The choice depends on starting material availability, reaction scalability, and tolerance to functional groups. For example, direct iodination may yield 60-75% purity but requires rigorous purification via column chromatography or recrystallization .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

- Methodological Answer :

- 1H NMR : Expect two aldehyde protons as singlets near δ 10.1–10.3 ppm, with deshielding due to the electron-withdrawing iodine substituent. Aromatic protons adjacent to iodine may show upfield shifts (δ 7.8–8.2 ppm) due to steric and electronic effects.

- 13C NMR : Aldehyde carbons appear at ~192–195 ppm, while iodine-bearing carbons resonate at ~95–100 ppm.

- IR : Strong stretches at ~1700 cm⁻¹ (C=O) and ~2800 cm⁻¹ (C-H aldehyde).

- Mass Spectrometry : Molecular ion [M⁺] at m/z 290 (for C₈H₅IO₂), with fragmentation patterns indicating loss of iodine or aldehyde groups. Cross-referencing with known databases (e.g., SciFinder) is critical .

Advanced Research Questions

Q. How do steric and electronic effects of the iodine substituent influence the reactivity of this compound in subsequent derivatization reactions?

- Methodological Answer : The iodine atom exerts strong electron-withdrawing effects, increasing the electrophilicity of the aldehyde groups and accelerating nucleophilic additions (e.g., condensation with amines). However, steric hindrance from the bulky iodine can impede access to reaction sites, particularly in crowded catalytic systems (e.g., MOF synthesis). Computational studies (DFT) suggest that meta-substitution reduces steric clash compared to ortho/para positions, enabling selective functionalization. Experimental optimization of solvent polarity (e.g., DMF vs. THF) and temperature can mitigate these challenges .

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound across different studies?

- Methodological Answer : Discrepancies often arise from impurities (e.g., residual solvents, unreacted precursors) or polymorphic forms. To address this:

- Purification : Use gradient recrystallization (e.g., ethanol/water mixtures) or preparative HPLC.

- Characterization : Validate purity via elemental analysis (C, H, I %) and differential scanning calorimetry (DSC) to confirm melting point consistency.

- Spectroscopic Cross-Validation : Compare NMR data across deuterated solvents (e.g., DMSO-d6 vs. CDCl₃) to rule out solvent-induced shifts. Contradictory IR peaks may indicate oxidation byproducts, necessitating TLC monitoring .

Q. What are the methodological challenges in utilizing this compound as a building block for metal-organic frameworks (MOFs), and how can they be mitigated?

- Methodological Answer : Challenges include:

- Aldehyde Reactivity : Competing side reactions (e.g., aldol condensation) during MOF assembly. Mitigation: Use protective groups (e.g., acetal formation) during synthesis, then deprotect post-assembly.

- Iodine Stability : Potential cleavage under solvothermal conditions. Mitigation: Optimize reaction temperature (<100°C) and use iodine-stable ligands (e.g., carboxylates).

- Crystallinity : Steric bulk may disrupt framework regularity. Mitigation: Co-crystallize with smaller linkers or employ slow diffusion methods. Successful examples include Zn-based MOFs with this compound, demonstrating enhanced gas adsorption properties .

Data Contradiction Analysis

Q. Why do some studies report conflicting yields for this compound synthesis, and how can reproducibility be improved?

- Methodological Answer : Yield variations often stem from:

- Iodination Efficiency : Differences in reagent stoichiometry (e.g., excess ICl improves yield but risks over-iodination).

- Workup Protocols : Incomplete removal of byproducts (e.g., diiodinated isomers) affects reported yields. Standardized quenching (e.g., Na₂S₂O₃ washes) and purification steps are essential.

- Catalytic Systems : Homogeneous catalysts (e.g., Pd/C) may degrade under harsh conditions, leading to batch inconsistencies. Documenting catalyst loading and reaction monitoring (e.g., GC-MS) ensures reproducibility .

Experimental Design Considerations

Q. What strategies are recommended for designing kinetic studies on this compound-derived Schiff base formation?

- Methodological Answer :

- Control Variables : Fix pH (e.g., buffered solutions at pH 7–8), temperature (25–40°C), and amine concentration to isolate aldehyde reactivity.

- Monitoring Tools : Use UV-Vis spectroscopy to track imine formation (λ ~250–300 nm) or in situ NMR to quantify intermediates.

- Computational Modeling : Pair experimental data with DFT calculations to map activation energies and transition states. Recent studies highlight a 20% increase in reaction rate when using electron-deficient amines, aligning with the aldehyde's electrophilic nature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.